4-(4-Fluorophenyl)-1-cycloropropylmethyl-5-(4-pyridyl)-imidazole
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Overview
Description
SB-216995 is a small molecule inhibitor of p38 mitogen-activated protein kinase. This compound has been studied for its potential therapeutic applications in treating inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .
Preparation Methods
The synthesis of SB-216995 involves the use of pyridinyl imidazole as a core structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This is achieved by reacting a suitable aldehyde with an amine and an isocyanide.
Substitution reactions: The imidazole ring is then functionalized with various substituents, such as a fluorophenyl group and a cyclopropylmethyl group.
Chemical Reactions Analysis
SB-216995 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the imidazole ring, using reagents like halogens.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB-216995 has been extensively studied for its applications in various fields:
Chemistry: It is used as a probe to study the inhibition of p38 mitogen-activated protein kinase.
Biology: The compound is used to investigate the role of p38 mitogen-activated protein kinase in cellular signaling pathways.
Industry: The compound can be used in the development of new anti-inflammatory drugs.
Mechanism of Action
SB-216995 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase plays a crucial role in the regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. By inhibiting p38 mitogen-activated protein kinase, SB-216995 reduces the production of these cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
SB-216995 is similar to other p38 mitogen-activated protein kinase inhibitors, such as SB-203580 and SB-210313. SB-216995 has unique structural features, such as the presence of a cyclopropylmethyl group, which may contribute to its distinct pharmacological properties .
Similar compounds include:
SB-203580: Another p38 mitogen-activated protein kinase inhibitor with a different substitution pattern on the imidazole ring.
SB-210313: A compound with similar inhibitory activity but different substituents on the core structure.
Properties
Molecular Formula |
C18H16FN3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[3-(cyclopropylmethyl)-5-(4-fluorophenyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C18H16FN3/c19-16-5-3-14(4-6-16)17-18(15-7-9-20-10-8-15)22(12-21-17)11-13-1-2-13/h3-10,12-13H,1-2,11H2 |
InChI Key |
ROKOFZNQCIIJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
Synonyms |
SB 216995 SB-216995 |
Origin of Product |
United States |
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